molecular formula C17H17N3O4 B10966024 Methyl 4-({[4-(acetylamino)phenyl]carbamoyl}amino)benzoate

Methyl 4-({[4-(acetylamino)phenyl]carbamoyl}amino)benzoate

Cat. No.: B10966024
M. Wt: 327.33 g/mol
InChI Key: QZBMZFVYJYMCPH-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(acetylamino)anilino]carbonyl}amino)benzoate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with an acetyl group and a methoxy group, among other functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[4-(acetylamino)anilino]carbonyl}amino)benzoate typically involves multiple steps, starting with the reaction of 4-aminobenzoic acid with acetic anhydride to introduce the acetyl group, followed by further reactions to incorporate the methoxy and anilino groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various reagents can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Methyl 4-({[4-(acetylamino)anilino]carbonyl}amino)benzoate: has several scientific research applications:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Studied for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-({[4-(acetylamino)anilino]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activities, or receptor functions, ultimately influencing the biological outcomes.

Comparison with Similar Compounds

Methyl 4-({[4-(acetylamino)anilino]carbonyl}amino)benzoate: can be compared with other similar compounds, such as:

  • Methyl 4-acetamido-2-hydroxybenzoate

  • Methyl 4-(acetylamino)benzoate

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Methyl 4-({[4-(acetylamino)anilino]carbonyl}amino)benzoate .

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

methyl 4-[(4-acetamidophenyl)carbamoylamino]benzoate

InChI

InChI=1S/C17H17N3O4/c1-11(21)18-13-7-9-15(10-8-13)20-17(23)19-14-5-3-12(4-6-14)16(22)24-2/h3-10H,1-2H3,(H,18,21)(H2,19,20,23)

InChI Key

QZBMZFVYJYMCPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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